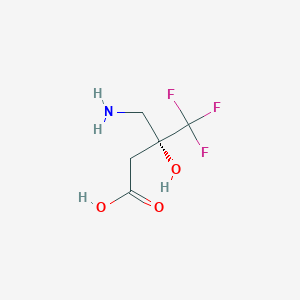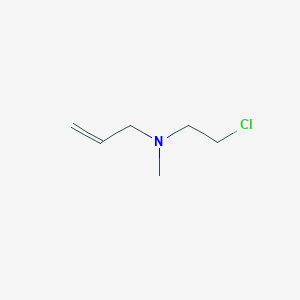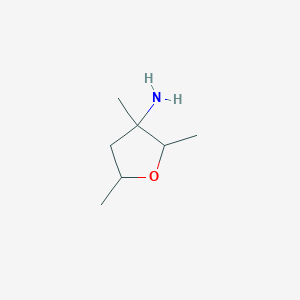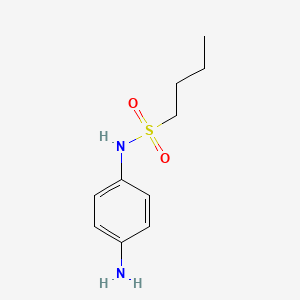
(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the use of trifluoroacetimidoyl halides, which serve as potent trifluoromethyl synthons. These halides can undergo coupling and annulation reactions to form the desired trifluoromethyl-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods. For instance, the enzymatic preparation of ®-3-amino-4-aryl-butanoic acid derivatives has been reported, which could be adapted for the synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a trifluoromethyl ketone, while reduction of the amino group may produce a trifluoromethyl amine.
Applications De Recherche Scientifique
(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of agrochemicals and materials with specialized properties.
Mécanisme D'action
The mechanism of action of (3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and metabolic stability. This interaction can modulate various biochemical pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium
- α-trifluoromethylstyrene derivatives
Uniqueness
(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid is unique due to its specific chiral configuration and the presence of both an amino and a hydroxyl group. This combination of functional groups, along with the trifluoromethyl moiety, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C5H8F3NO3 |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
(3R)-3-(aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c6-5(7,8)4(12,2-9)1-3(10)11/h12H,1-2,9H2,(H,10,11)/t4-/m1/s1 |
Clé InChI |
XFKCTRPAIFFYRO-SCSAIBSYSA-N |
SMILES isomérique |
C(C(=O)O)[C@@](CN)(C(F)(F)F)O |
SMILES canonique |
C(C(=O)O)C(CN)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine](/img/structure/B13197389.png)
![2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13197393.png)









![{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide](/img/structure/B13197454.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)

